Arginyl-Serine

Description

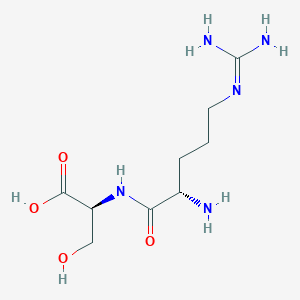

Structure

3D Structure

Properties

Molecular Formula |

C9H19N5O4 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H19N5O4/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13)/t5-,6-/m0/s1 |

InChI Key |

IJYZHIOOBGIINM-WDSKDSINSA-N |

SMILES |

C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |

sequence |

RS |

Origin of Product |

United States |

Synthetic Methodologies for Arginyl Serine and Its Analogs

Solid-Phase Peptide Synthesis Approaches for Dipeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. biosynth.com The synthesis of a dipeptide like Arginyl-Serine via SPPS involves anchoring the C-terminal amino acid, serine, to a resin, followed by the sequential deprotection of its N-terminus and coupling of the subsequent amino acid, arginine.

The two most prevalent orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl schemes. biosynth.com

Fmoc/tBu Strategy : In this approach, the N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de For this compound synthesis, Fmoc-Ser(tBu)-OH would be anchored to the resin. The Fmoc group is then removed using a base, typically piperidine, followed by the coupling of Fmoc-Arg(Pbf)-OH. iris-biotech.dethermofisher.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a common acid-labile protecting group for the arginine guanidinium (B1211019) side chain. thermofisher.com

Boc/Bzl Strategy : This quasi-orthogonal strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus and different, more acid-stable groups like benzyl (B1604629) (Bzl) for side chains. biosynth.compeptide.com The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while final cleavage and side-chain deprotection require a strong acid like hydrofluoric acid (HF). peptide.comgoogle.com

A significant challenge in synthesizing arginine-containing peptides is the bulky and highly basic guanidinium side chain, which necessitates robust protection to prevent side reactions. biotage.com Recent approaches have explored the use of side-chain unprotected arginine in SPPS to enhance the atom economy and simplify the final deprotection step by reducing the formation of reactive carbocations from protecting groups. rsc.orgrsc.org Another advanced strategy involves anchoring the peptide to the resin via the arginine side chain, which keeps the α-carboxylic group free for modifications such as fluorophore attachment. researchgate.netacs.orgacs.orgnih.gov

Solution-Phase Peptide Synthesis Strategies for this compound Formation

Solution-phase peptide synthesis, while often more labor-intensive in terms of purification than SPPS, remains a valuable method, particularly for large-scale production. This strategy involves the coupling of protected amino acid derivatives in an appropriate organic solvent. mdpi.comnih.gov

The formation of this compound in solution would typically involve reacting a C-terminally protected serine derivative (e.g., H-Ser-OMe) with an N-terminally and side-chain protected arginine derivative (e.g., Z-Arg(Pbf)-OH). The benzyloxycarbonyl (Z or Cbz) group is a common N-terminal protecting group in solution-phase synthesis. peptide.com The reaction is facilitated by a coupling agent.

Recent innovations have focused on accelerating these reactions. For instance, the use of titanium tetrachloride (TiCl₄) as a condensing agent, combined with microwave irradiation, has been shown to synthesize dipeptides efficiently and in high yields with short reaction times, while preserving the chiral integrity of the amino acids. mdpi.comnih.gov The reaction conditions are generally compatible with various side-chain and N-terminal protecting groups. mdpi.com

Enzymatic Synthesis Routes for Dipeptides

Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods. It utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions, which minimizes racemization and eliminates the need for complex side-chain protection strategies. rsc.orgnih.gov

The synthesis can be either equilibrium-controlled or kinetically-controlled. nih.gov In both cases, the natural hydrolytic function of the protease is reversed. This shift in equilibrium towards synthesis can be achieved by:

Using organic co-solvents to reduce the water concentration. nih.gov

Immobilizing one of the amino acid components on a solid support, which has been shown to favor synthesis even in bulk aqueous solution. rsc.orgresearchgate.net

Precipitating the product as it forms.

Proteases like thermolysin and papain have been successfully used for dipeptide synthesis. rsc.orgnih.gov For this compound, the enzyme's specificity is crucial. The acyl donor (arginine derivative) must be recognized by the S subsite, while the nucleophile (serine derivative) binds to the S' subsite to achieve high yields. nih.gov While highly stereospecific, the broad applicability of enzymatic synthesis can be limited by the inherent substrate specificity of the chosen enzyme. researchgate.net

Investigation of Novel Coupling Reagents and Protecting Group Chemistries in Dipeptide Synthesis

The efficiency and fidelity of peptide synthesis, for both solid-phase and solution-phase methods, are heavily reliant on the choice of coupling reagents and protecting groups.

Coupling Reagents: The primary function of a coupling reagent is to activate the carboxylic acid group of an N-protected amino acid to facilitate its reaction with the amino group of another. bachem.comrsc.org These reagents can be broadly categorized:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. bachem.comuni-kiel.de They are often used with racemization-suppressing additives such as 1-Hydroxybenzotriazole (HOBt) or its more reactive analog, 7-Aza-1-hydroxybenzotriazole (HOAt). uni-kiel.desigmaaldrich.com

Onium Salts: These are generally more efficient and lead to fewer side reactions. They include phosphonium (B103445) salts (e.g., BOP, PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU). bachem.comsigmaaldrich.compeptide.comsigmaaldrich.com HATU, which forms a highly reactive HOAt ester, is considered one of the most efficient coupling reagents, particularly for sterically hindered couplings. sigmaaldrich.comsigmaaldrich.com

Oxyma-Based Reagents: More recent developments include reagents like COMU, which are based on Ethyl Cyano(hydroxyimino)acetate (OxymaPure). sigmaaldrich.comsigmaaldrich.com These reagents are non-explosive alternatives to benzotriazole-based additives and show high coupling efficiencies. mdpi.com

Interactive Table: Comparison of Common Peptide Coupling Reagents

| Reagent | Type | Additive Formed | Key Features |

|---|---|---|---|

| DIC | Carbodiimide | - (Requires external additive like HOBt or Oxyma) | Soluble urea (B33335) byproduct; good for SPPS. bachem.com |

| EDC | Carbodiimide | - (Requires external additive) | Water-soluble; ideal for conjugating peptides to proteins. bachem.com |

| HBTU | Aminium/Uronium | HOBt | Efficient and widely used, but less potent than HATU. sigmaaldrich.compeptide.com |

| HATU | Aminium/Uronium | HOAt | Highly efficient due to the anchiomeric assistance of the pyridine (B92270) nitrogen in HOAt; minimizes racemization. sigmaaldrich.comsigmaaldrich.com |

| PyBOP | Phosphonium | HOBt | Generates OBt esters; good for routine SPPS. sigmaaldrich.com |

| COMU | Aminium/Uronium | OxymaPure | High efficiency comparable to HATU; based on a non-explosive additive. bachem.commdpi.com |

Protecting Group Chemistries: Orthogonal protecting groups are fundamental to peptide synthesis, allowing for the selective deprotection of one functional group without affecting others. biosynth.comfiveable.me For this compound, the key is to effectively mask the N-terminus, the arginine guanidinium group, and the serine hydroxyl group.

Arginine (Arg) Protection: The guanidinium group is strongly basic and requires electron-withdrawing sulfonyl-based protecting groups. Common choices include Tosyl (Tos), 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc), 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), and Pbf. thermofisher.compeptide.com The lability to acid increases in the order Tos < Mtr < Pmc < Pbf, with Pbf being the most commonly used in modern Fmoc-SPPS due to its easier cleavage. thermofisher.compeptide.com

Serine (Ser) Protection: The hydroxyl group of serine can be a site of side reactions like O-acylation if left unprotected. In Fmoc/tBu strategies, it is typically protected with a tert-butyl (tBu) ether. iris-biotech.de In Boc/Bzl strategies, a benzyl (Bzl) ether is used. peptide.com

Interactive Table: Protecting Groups for Arginine and Serine

| Amino Acid | Functional Group | Protecting Group | Strategy | Cleavage Condition |

|---|---|---|---|---|

| Arginine | Guanidino | Pbf | Fmoc | ~95% TFA. thermofisher.com |

| Arginine | Guanidino | Pmc | Fmoc | Stronger acid/longer time than Pbf. thermofisher.com |

| Arginine | Guanidino | Tos | Boc | Strong acid (e.g., HF). peptide.com |

| Serine | Hydroxyl | tBu | Fmoc | ~95% TFA. iris-biotech.de |

| Serine | Hydroxyl | Bzl | Boc | Strong acid (e.g., HF). peptide.com |

Synthetic Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling of peptides with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) is a powerful technique for structural and mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. qyaobio.comjpt.comgenscript.com A labeled peptide retains the same physicochemical properties as its unlabeled counterpart, with the only difference being its mass. innovagen.com

The synthesis of isotopically labeled this compound is achieved by incorporating one or more labeled amino acids during standard peptide synthesis, most commonly Fmoc-based SPPS. qyaobio.com To create labeled this compound, one could use:

¹³C and/or ¹⁵N labeled Arginine: For example, Fmoc-Arg(Pbf)(¹³C₆, ¹⁵N₄)-OH could be used in the final coupling step. innovagen.com

¹³C and/or ¹⁵N labeled Serine: For example, Fmoc-Ser(tBu)(¹³C₃, ¹⁵N₁)-OH could be used as the initial resin-bound amino acid.

A critical consideration is the isotopic purity of the labeled amino acid starting materials. Since the labeled and unlabeled peptides are chemically identical, they cannot be separated by standard purification techniques like HPLC. innovagen.com Therefore, high enrichment (typically >98-99%) of the isotopic amino acids is essential to produce a high-quality labeled peptide for quantitative analysis. qyaobio.cominnovagen.com

Design and Synthesis of this compound Derivatives and Peptidomimetics

Modifying the structure of this compound can lead to compounds with altered biological activity, stability, or binding affinity.

Derivatives: Derivatives can be created by modifying the parent dipeptide structure. For example, Nω-alkylated arginine derivatives can be synthesized. acs.org One solid-phase strategy involves building the guanidine (B92328) group of arginine directly on the resin from an ornithine precursor. This approach allows for the introduction of different alkylamines during the guanidinylation step, yielding Nω-methyl or Nω-ethyl arginine-containing peptides from a single, common intermediate. acs.org

Peptidomimetics: Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological function of a peptide but have modified backbones or side chains to improve properties like resistance to enzymatic degradation. google.com In the context of this compound, peptidomimetic design often focuses on replacing the P1 arginine residue, which is a common recognition motif for serine proteases.

The synthesis of such peptidomimetics often employs a hybrid approach. The peptide portion (e.g., the serine residue and any preceding amino acids) can be assembled using standard SPPS. mdpi.com The P1 arginine mimetic, which might feature a bioisostere like phenylguanidine, cyclohexylguanidine, or agmatine (B1664431) (decarboxylated arginine), is synthesized separately via multi-step organic chemistry and then coupled to the peptide fragment. mdpi.comnih.gov This modular approach allows for the systematic variation of both the peptide sequence and the mimetic structure to optimize for target affinity and selectivity. mdpi.com

Structural Elucidation and Conformational Analysis of Arginyl Serine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. nih.gov For Arginyl-Serine, NMR studies, including COSY, TOCSY, and NOESY experiments, would reveal through-bond and through-space correlations between protons, allowing for the assignment of resonances to specific atoms within the dipeptide. uzh.ch The chemical shifts of the backbone and side-chain protons and carbons provide insights into the local electronic environment and secondary structure propensities. mpg.deresearchgate.net For instance, phosphorylation of serine residues in arginine-serine-rich domains has been shown to induce a shift from a disordered conformation to a more rigidified, turn-like structure, as evidenced by changes in NMR chemical shifts and nuclear Overhauser effect (NOE) data. mpg.de The coupling constants (J-couplings) between adjacent protons can be used to determine dihedral angles, which define the conformation of the peptide backbone and side chains. chemrxiv.org Furthermore, NMR relaxation studies can provide information about the flexibility and dynamics of different parts of the this compound molecule in solution. biorxiv.org

Table 1: Predicted 1H NMR Chemical Shifts for this compound

This table presents predicted chemical shift values based on typical ranges for amino acid residues in peptides. Actual values can vary based on solvent, pH, and temperature.

| Proton | Predicted Chemical Shift (ppm) |

| Arginine α-H | 4.1 - 4.3 |

| Arginine β-H | 1.8 - 2.0 |

| Arginine γ-H | 1.6 - 1.8 |

| Arginine δ-H | 3.1 - 3.3 |

| Serine α-H | 4.3 - 4.5 |

| Serine β-H | 3.7 - 3.9 |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a "molecular fingerprint" of this compound by probing the vibrational modes of its chemical bonds. spiedigitallibrary.org The amide I band (around 1600–1700 cm⁻¹) in the FT-IR and Raman spectra is particularly informative, as its position and shape are sensitive to the secondary structure of the peptide backbone (e.g., α-helix, β-sheet, random coil). mdpi.com For example, bands in the region of 1620–1647 cm⁻¹ and 1665–1680 cm⁻¹ are characteristic of β-sheet structures, while those between 1649 and 1660 cm⁻¹ are attributed to α-helices. mdpi.com

The side chains of arginine and serine also contribute to the vibrational spectra. The guanidinium (B1211019) group of arginine exhibits characteristic bands, such as the C=N stretching vibration. nih.gov The hydroxyl group of serine also has distinct vibrational modes. spiedigitallibrary.org Analysis of these spectral features can reveal details about hydrogen bonding and other intermolecular interactions. nih.gov Studies on individual amino acids have shown that the vibrational frequencies are influenced by the protonation state, which is dependent on the pH of the solution. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for Arginine and Serine Residues

This table lists typical vibrational frequencies for key functional groups. The exact positions can be influenced by the local environment within the dipeptide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide I | C=O stretch | 1600 - 1700 |

| Amide II | N-H bend, C-N stretch | 1510 - 1580 |

| Arginine Guanidinium | C=N stretch | ~1673 |

| Serine Hydroxyl | O-H stretch | ~3200 - 3600 |

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of this compound with high accuracy. nih.govdrug-dev.com The exact mass of the protonated molecule ([M+H]⁺) can be measured and compared to the theoretical value to verify its identity. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting product ions. acs.orgnih.gov The fragmentation pattern is predictable and allows for the sequencing of the dipeptide, confirming the order of the amino acid residues. drug-dev.com Common fragmentation pathways for peptides include cleavage of the peptide bond, resulting in b- and y-type ions. drug-dev.com The side chains of arginine and serine can also undergo characteristic fragmentation, providing additional structural confirmation. uni-muenster.deacs.org For instance, arginine-containing peptides often show a neutral loss of ammonia (B1221849) (NH₃). acs.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

This table provides the theoretical and observed mass spectrometry data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₅O₄ | nih.gov |

| Molecular Weight | 261.28 g/mol | nih.gov |

| Monoisotopic Mass | 261.14370410 Da | nih.gov |

| Precursor m/z ([M+H]⁺) | 262.1509806 | nih.gov |

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structural Determination

Conformational Analysis and Elucidation of Energy Landscapes for the this compound Dipeptide

Computational methods are invaluable for exploring the conformational flexibility and energy landscapes of dipeptides like this compound. longdom.orglongdom.orgnih.govpnas.orgacs.orgrsc.org Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations can be used to generate and evaluate a wide range of possible conformations. longdom.orgnih.gov These studies can identify low-energy, stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior. acs.orgrsc.org The conformational landscape of a peptide is influenced by the intrinsic properties of its constituent amino acids and their interactions with the surrounding environment (e.g., in a vacuum or in a solvent like water). longdom.orglongdom.org For instance, computational analyses have been used to study how modifications like methylation of arginine or phosphorylation of serine can alter the conformational preferences of these amino acids. longdom.orglongdom.org Such studies can also predict spectroscopic properties, which can then be compared with experimental data to validate the computational models. nih.gov

Molecular Interactions and Recognition Mechanisms Involving Arginyl Serine

Solvent Interactions and Solvation Effects on Arginyl-Serine Conformation

The conformation of peptides in solution is a dynamic process. Molecular dynamics simulations are a powerful tool to study these conformational changes. For instance, such simulations have been used to observe pH-dependent structural modifications in amino acids like glycine. frontiersin.org The interplay of forces, including hydrogen bonding and electrostatic interactions with water, dictates the accessible conformations of this compound in a given environment.

Self-Assembly Properties and Supramolecular Architectures of this compound Containing Peptides

Peptides incorporating the this compound motif can undergo self-assembly into ordered supramolecular structures. This process is driven by a network of non-covalent interactions, including hydrogen bonds, electrostatic forces, and van der Waals interactions.

Formation of Nanostructures and Hydrogel Matrices

Short peptides featuring the this compound sequence have demonstrated the ability to self-assemble into various nanomaterials. This intrinsic property allows them to form structures like nanotubes and hydrogels. These self-assembling systems can create hydrogel matrices, which consist of a three-dimensional network of peptide fibers capable of retaining significant amounts of water.

Investigation of Factors Influencing Self-Assembly (e.g., pH, ionic strength, concentration)

The self-assembly of peptides containing this compound is highly dependent on the conditions of the surrounding environment.

| Factor | Effect on Self-Assembly |

| pH | The pH of the solution determines the protonation state of the arginine side chain. The positively charged guanidinium (B1211019) group at physiological pH can drive or inhibit assembly based on interactions with other charged moieties. |

| Ionic Strength | The concentration of ions in the solution can modulate electrostatic interactions. Increased ionic strength may screen peptide charges, potentially causing aggregation or disrupting organized self-assembly. |

| Concentration | Peptide concentration is a crucial factor. Above a critical concentration, individual peptide monomers start to associate, leading to the formation of larger aggregates and eventually macroscopic structures such as hydrogels. |

Thermodynamic and Kinetic Characterization of Self-Assembly Processes

The self-assembly of peptides is a thermodynamically favorable process, typically marked by a decrease in Gibbs free energy. Techniques such as isothermal titration calorimetry (ITC) are employed to probe the thermodynamic parameters of these interactions, yielding data on the enthalpic and entropic contributions to the assembly. The kinetics of how these structures form over time can be tracked using spectroscopic and microscopic methods. A thorough understanding of both thermodynamics and kinetics is vital for controlling the formation of specific supramolecular architectures.

Binding Interactions with Specific Biomolecules as a Minimal Motif

The this compound (Arg-Ser) sequence can function as a minimal recognition element in interactions with larger biological molecules, especially proteins. The specific spatial orientation of the arginine and serine side chains enables precise docking into binding pockets.

Peptide-Protein Recognition and Binding Interfaces

The Arg-Ser motif is commonly located at the interface of protein-protein interactions. The arginine residue frequently forms salt bridges with negatively charged amino acids such as aspartate or glutamate (B1630785) on a partner protein. researchgate.net Concurrently, the serine residue can establish crucial hydrogen bonds with polar residues or the protein backbone. This combination of electrostatic and hydrogen-bonding interactions confers both specificity and high affinity to the binding event. For example, Arg-Ser sequences are recognized by certain protein kinases, where the serine is a phosphorylation target, and the neighboring arginine aids in the correct positioning of the peptide within the enzyme's active site. In the context of serine proteases, arginine analogues have been used to target the S1 pocket, with water molecules playing a key role in mediating specificity. nih.gov

Peptide-Nucleic Acid Interactions

The interaction between peptides and nucleic acids is a cornerstone of molecular biology, governing processes from DNA replication to gene expression. The dipeptide this compound contains amino acids that are frequently involved in these recognition events. The positively charged guanidinium group of arginine and the polar hydroxyl group of serine allow for specific and stable interactions with the negatively charged phosphate (B84403) backbone and the bases of DNA and RNA.

Basic amino acids like arginine play a critical role in nucleic acid binding and regulation. researchgate.net The side chain of arginine can accept a proton, resulting in a positively charged group that forms strong electrostatic interactions with the phosphate groups of the DNA main chain, which helps to stabilize the B-form conformation of DNA. researchgate.net Research has shown that arginine makes a larger than expected number of hydrogen bonds with nucleic acids. oup.com It displays a particular affinity for interacting with guanine (B1146940) bases in the major groove of DNA through bidentate hydrogen bonds, where it interacts with both the O6 and N7 atoms, allowing for specific recognition. oup.com This ability to form multiple hydrogen bonds is a key feature of its interaction with both DNA and RNA. nih.gov

Serine, while not charged, contributes to the stability of peptide-nucleic acid complexes. Its short side chain has limited access to the bases and primarily interacts with the DNA backbone. oup.com However, serine/arginine-rich (SR) proteins are a major family of splicing regulators in eukaryotes, highlighting the importance of the serine-arginine combination in RNA metabolism. ijbs.comnih.gov These proteins recognize specific RNA sequences to regulate both constitutive and alternative splicing. ijbs.compeerj.com The RNA Recognition Motifs (RRMs) within these proteins are often responsible for direct binding to RNA. peerj.comembopress.org For instance, the RRM1 of the SR protein SRSF1 preferentially binds to a CN motif (where N is any nucleotide). peerj.com The presence of both arginine and serine residues in these proteins is crucial for their function in recruiting splicing machinery and modulating RNA processing. ijbs.compeerj.com

Studies on synthetic nucleopeptides containing L-arginine have demonstrated their ability to bind to both DNA and RNA molecules, inducing significant conformational changes in the nucleic acid structures. rsc.org These interactions are driven by a combination of electrostatic forces and specific nucleobase-pairing effects. rsc.org

Table 1: Summary of this compound Interactions with Nucleic Acids

| Interacting Residue | Target on Nucleic Acid | Type of Interaction | Significance in Recognition | Research Finding Reference |

|---|---|---|---|---|

| Arginine | Phosphate Backbone | Electrostatic Attraction | Stabilization of DNA/RNA structure. | researchgate.net |

| Arginine | Guanine (Major Groove) | Bidentate Hydrogen Bonds (to O6 and N7) | High specificity for guanine recognition. | oup.com |

| Arginine | Adenine, Thymine | Hydrogen Bonds | Contributes to overall binding affinity. | oup.com |

| Serine | Phosphate Backbone | Hydrogen Bonds | Contributes to binding stability rather than base specificity. | oup.com |

| This compound Motif | RNA sequences (e.g., in pre-mRNA) | Electrostatic & H-Bonds | Critical for RNA splicing regulation by SR proteins. | ijbs.compeerj.com |

Peptide-Membrane Interactions and Transport Mechanisms

The interaction of peptides with cell membranes is the initial, critical step for many biological activities, including cellular uptake and signal transduction. The this compound dipeptide possesses chemical properties that facilitate significant interactions with the lipid bilayers of cell membranes.

The arginine residue is a primary driver of peptide-membrane interactions. Its positively charged guanidinium group is strongly attracted to the negatively charged components of bacterial and mammalian cell membranes, such as phosphatidylglycerol, phosphatidylserine, and phosphate groups of phospholipids. researchgate.netfrontiersin.org This electrostatic interaction is a key factor that draws arginine-rich peptides to the membrane surface. frontiersin.orgnih.gov Beyond simple attraction, the guanidinium group can form strong, bidentate hydrogen bonds with the phosphate headgroups of lipids, leading to enhanced membrane adhesion and potential structural perturbation of the bilayer. frontiersin.orgacs.org Molecular dynamics simulations have shown that arginine can pull water molecules and lipid head groups into the hydrophobic core of the bilayer, causing membrane deformations. nih.govresearchgate.net This interaction is so significant that the energetic cost of placing arginine in a lipid bilayer is substantial. researchgate.net

The serine residue, with its polar hydroxyl group, also contributes to membrane interactions, primarily through hydrogen bonding. nih.gov Studies have shown that serine's hydroxyl group can form strong interactions with zwitterionic lipid membranes. nih.gov In the context of a peptide, serine can interact with the polar headgroups of lipids or the surrounding water molecules at the membrane interface.

The transport of this compound across the cell membrane can be conceptualized through several mechanisms. For the individual amino acids, specific transporters exist. For instance, serine can be taken up by transporters such as SLC1A4 and SLC1A5, while arginine uptake can be mediated by transporters like SLC38A4. reactome.orgresearchgate.net

For the dipeptide itself, or for larger peptides rich in arginine and serine, the transport mechanisms are more complex. Arginine-rich cell-penetrating peptides (CPPs) are known to cross cell membranes through pathways that include direct translocation and endocytosis. mdpi.comnih.gov Direct translocation involves the peptide moving across the lipid bilayer, a process often initiated by the strong electrostatic interactions and subsequent membrane destabilization. nih.gov One proposed model suggests that the binding of multiple arginine residues to phosphate groups masks the peptide's charge, allowing the resulting complex to diffuse across the hydrophobic membrane core. researchgate.net While the this compound dipeptide is much smaller than a typical CPP, the fundamental interactions driving translocation—electrostatic attraction and hydrogen bonding—are still relevant.

Table 2: Research Findings on Peptide-Membrane Interactions

| Peptide/Residue | Membrane Component | Key Interaction Details | Consequence of Interaction | Research Finding Reference |

|---|---|---|---|---|

| Arginine | Negatively Charged Lipids (e.g., PG, PS) | Strong electrostatic attraction between guanidinium group and lipid headgroups. | Initial binding and adhesion to the membrane surface. | researchgate.netfrontiersin.orgnih.gov |

| Arginine | Phospholipid Headgroups (Phosphate, Carbonyl) | Forms extensive hydrogen bond networks. | Stabilizes peptide at the interface; can displace water molecules. | acs.orgresearchgate.net |

| Arginine | Lipid Bilayer Core | Pulls water and lipid headgroups into the hydrophobic core. | Membrane deformation and increased permeability. | nih.govresearchgate.netresearchgate.net |

| Serine | Zwitterionic Lipid Membranes | Hydrogen bonding via the terminal hydroxyl group. | Stronger interaction compared to more hydrophobic analogues like leucine. | nih.gov |

| Arginine-rich peptides | Lipid Bilayer | Binding induces conformational changes in the peptide. | Facilitates deeper insertion into the membrane. | nih.govnih.gov |

| Arginine-rich peptides | General Cell Membrane | Cellular uptake via endocytosis or direct translocation. | Internalization of the peptide. | mdpi.comnih.gov |

Biomaterial Applications and Peptide Engineering Utilizing Arginyl Serine

Design of Peptide Scaffolds and Hydrogels for In Vitro Research Applications

The self-assembly of peptides into nanofibrous scaffolds and hydrogels provides a three-dimensional environment that mimics the natural extracellular matrix (ECM), crucial for in vitro cell culture and tissue engineering research. nih.govresearchgate.net The incorporation of Arginyl-Serine and similar peptide sequences into these structures enhances their biological functionality.

Hydrogels are particularly valuable as scaffolds because their high water content and tunable mechanical properties can be optimized for specific cell types and tissues. rsc.org The process of hydrogel formation can involve either non-covalent physical crosslinking or the formation of covalent chemical bonds to assemble the hydrogel components. nih.gov For instance, self-assembling peptides (SAPs) can spontaneously form nanofibrillar networks that immobilize solvents, creating a hydrogel. mdpi.com These peptide-based hydrogels are advantageous due to their biocompatibility and biodegradability. researchgate.net

The functionalization of these scaffolds with bioactive motifs is a key strategy to create cell-instructive materials. mdpi.com The Arginine-Glycine-Aspartic acid (RGD) sequence, which often includes serine (RGDS), is a widely studied cell adhesion motif derived from fibronectin. mdpi.comnih.gov Incorporating RGDS into hydrogels can promote cell adhesion, proliferation, and differentiation. rsc.orgnih.gov For example, studies have shown that grafting RGDS onto surfaces enhances osteoblast-like cell adhesion and function. nih.gov

Furthermore, the combination of different peptide motifs can lead to synergistic effects. For instance, the co-presentation of the RGD sequence and its synergy motif, Proline-Histidine-Serine-Arginine-Asparagine (PHSRN), has been shown to enhance signaling responses that stimulate osteogenic differentiation of human mesenchymal stem cells. mdpi.comnih.gov The design of these multicomponent systems can involve co-assembling two different peptide sequences or creating a single, longer peptide containing both motifs. mdpi.com Research has demonstrated that co-assembled hydrogels of Fmoc-FRGDF and Fmoc-PHSRN exhibit significantly improved cell adhesion and proliferation compared to hydrogels with the RGD sequence alone. mdpi.com

The physical properties of these scaffolds, such as stiffness, can also be modulated by combining different peptide building blocks. For example, combining Fmoc-diphenylalanine (Fmoc-FF) with Fmoc-modified amino acids like arginine and serine can optimize gel stiffness. cambridge.org This allows for the creation of mechanically robust scaffolds suitable for applications like bone regeneration studies. researchgate.net

Below is a table summarizing key findings in the design of peptide scaffolds and hydrogels incorporating this compound and related sequences for in vitro research.

| Scaffold/Hydrogel System | Key Findings | Reference(s) |

| RGDS-functionalized hydrogels | Promotes cell adhesion, proliferation, and differentiation. | rsc.orgnih.gov |

| RGDS-grafted silica (B1680970) surfaces | Enhances osteoblast-like cell adhesion and function. | nih.gov |

| Co-assembled RGD and PHSRN hydrogels | Shows synergistic improvement in cell adhesion and proliferation. | mdpi.com |

| Fmoc-FF combined with Fmoc-Arginine/Serine | Allows for optimization of gel stiffness for applications like bone regeneration. | researchgate.netcambridge.org |

| Photolabile hydrogels with GRGDS | Enables spatial control of cell guidance for applications like guided axonal growth. | nih.gov |

Integration of this compound into Functionalized Biomaterial Surfaces

The surface properties of biomaterials are critical determinants of their interaction with biological systems. Integrating this compound and related peptide sequences onto biomaterial surfaces is a widely employed strategy to enhance biocompatibility and guide specific cellular responses. researchgate.netrsc.org This surface modification can be achieved through methods like physisorption or covalent bonding. rsc.org

The Arginine-Glycine-Aspartic acid-Serine (RGDS) sequence is a prominent cell adhesion motif used to functionalize biomaterial surfaces. nih.govnih.gov This sequence mimics a key recognition site in extracellular matrix proteins like fibronectin, facilitating cell attachment through integrin receptors. rsc.orgfrontiersin.org The immobilization of RGDS peptides on a surface can promote cell adhesion, whereas the same peptides in solution can inhibit it. rsc.org

A variety of materials have been functionalized with RGDS and similar sequences to improve their performance in research applications. For instance, covalent attachment of self-assembled peptide amphiphile (PA) nanofibers presenting the RGDS sequence to nickel-titanium (NiTi) alloy surfaces has been shown to support the adhesion, spreading, and proliferation of osteoblast and endothelial cells. nih.gov Similarly, grafting RGDS onto silica surfaces has been demonstrated to enhance osteoblast-like cell activity. nih.gov

The method of attachment and the surrounding chemical environment can influence the effectiveness of the immobilized peptide. For example, studies have compared the effects of grafted versus phisorbed RGD and have shown that covalently grafted peptides can provide a more stable and effective surface for cell adhesion. nih.gov The nanoscale topography of the surface, in conjunction with the peptide functionalization, can also play a role in modulating cell behavior. nih.gov

Furthermore, the combination of this compound containing peptides with other bioactive molecules can lead to enhanced or more specific cellular responses. For example, surfaces functionalized with both the RGD sequence and the laminin-derived motif Serine-Isoleucine-Lysine-Valine-Alanine-Valine (SIKVAV) have been studied to guide the phenotype of myoblasts. nih.gov

The following table highlights research findings on the integration of this compound and related peptides onto biomaterial surfaces.

| Biomaterial | Functionalizing Peptide | Key Research Finding | Reference(s) |

| Nickel-Titanium (NiTi) Alloy | Arginine-Glycine-Aspartic acid-Serine (RGDS) | Covalent attachment of RGDS-presenting peptide amphiphile nanofibers promotes adhesion and proliferation of osteoblasts and endothelial cells. | nih.gov |

| Silica | Arginine-Glycine-Aspartic acid-Serine (RGDS) | Grafted RGDS enhances osteoblast-like cell adhesion and function. | nih.gov |

| Poly(l-lactide) (PLLA) | Arginine-Glycine-Aspartic acid (RGD) and Serine-Isoleucine-Lysine-Valine-Alanine-Valine (SIKVAV) | Grafted bioactive molecules guide the contractile phenotype of myoblasts. | nih.gov |

| Polyacrylamide Gels | Arginine-Glycine-Aspartic acid-Serine (RGDS) | Dynamic functionalization with RGDS allows for switchable control of endothelial cell adhesion. | nih.gov |

| Hydroxyapatite | Lysine-Arginine-Serine-Arginine (KRSR) | Functionalized surfaces support cell attachment. | researchgate.netmdpi.com |

Development of this compound Containing Peptidomimetics for Receptor Probing

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. nih.govwjarr.com The development of peptidomimetics containing the this compound motif or its analogs is a significant area of research, particularly for probing receptor interactions.

The arginine residue, with its guanidino group, is crucial for many biological interactions, often forming strong ionic bonds with acidic residues like aspartic acid in receptor binding sites. nih.govresearchgate.netuq.edu.au However, the high basicity of the guanidino group can sometimes lead to poor selectivity and low oral bioavailability. nih.govwjarr.com Consequently, a major focus in the design of arginine mimetics is to create structures that retain the key binding interactions of the guanidinium (B1211019) group while possessing reduced basicity. nih.govresearchgate.net This can involve the use of various isosteres, such as amino-imidazoline or amino-pyridine heterocycles. wjarr.com

This compound containing sequences, particularly the RGD motif, are known to bind to integrin receptors, which are involved in cell-cell and cell-matrix interactions. nih.govresearchgate.net Peptidomimetics based on the RGD sequence are being developed as antagonists for specific integrin receptors, with potential applications in various research areas. researchgate.net The design of these mimetics often involves creating cyclic peptides or incorporating unnatural amino acids to constrain the conformation and enhance binding affinity and selectivity. mdpi.com

The following table provides examples of research directions in the development of this compound containing peptidomimetics.

| Peptidomimetic Approach | Target/Application | Key Design Considerations | Reference(s) |

| Arginine Mimetics | Integrin receptor antagonists, serine protease inhibitors | Reduced basicity for improved selectivity and bioavailability. | nih.govresearchgate.net |

| RGD Mimetics | Probing integrin receptor interactions | Constraining conformation through cyclization or unnatural amino acids. | researchgate.netmdpi.com |

| Guanidine (B92328) Isosteres | Modulating receptor binding | Replacing the guanidino group with structures like amino-imidazoline or amino-pyridine. | wjarr.com |

Role in Rational Design of Bioactive Peptides and Their Derivatives

The rational design of bioactive peptides involves the systematic modification of peptide sequences to achieve desired biological activities. The this compound dipeptide and its constituent amino acids are valuable components in this process due to their distinct chemical properties.

Arginine's positively charged guanidinium group is frequently involved in crucial biological recognition events. nih.govuq.edu.au Serine, with its hydroxyl group, can be a site for post-translational modifications like phosphorylation, which can dramatically alter a peptide's function. nih.gov The combination of these two amino acids in the this compound sequence provides a versatile building block for creating peptides with specific functions.

A primary example of the rational design involving this dipeptide is the optimization of the RGD cell adhesion motif. cambridge.org Researchers have created numerous derivatives of the core RGD sequence, such as RGDS, GRGDS, and YRGDS, to enhance cell adhesion and target specific integrin subtypes. frontiersin.orgcambridge.org The addition of flanking amino acids or the use of cyclic structures can improve the stability and binding affinity of these peptides. mdpi.com

Furthermore, the principles of rational design are applied to create peptides with functions beyond cell adhesion. For instance, arginine-rich peptides have been designed to have antimicrobial properties. nih.gov The design of these peptides often involves balancing the number of cationic arginine residues with hydrophobic residues to facilitate membrane interaction and disruption.

The development of peptide-based biomaterials also relies heavily on rational design. By combining different peptide motifs, researchers can create multifunctional scaffolds. For example, a peptide could be designed to include a cell adhesion sequence like RGDS alongside a sequence that promotes biomineralization, such as one rich in phosphorylated serine, to create a scaffold that encourages both cell attachment and bone formation. nih.gov

The table below summarizes key aspects of the rational design of bioactive peptides incorporating this compound.

| Design Strategy | Bioactive Peptide/Derivative | Desired Function | Reference(s) |

| Sequence Variation | RGDS, GRGDS, YRGDS | Enhanced cell adhesion, integrin specificity | frontiersin.orgcambridge.org |

| Cyclization | Cyclic RGD peptides | Increased stability and binding affinity | mdpi.com |

| Incorporation of Functional Motifs | Arginine-rich peptides | Antimicrobial activity | nih.gov |

| Multifunctional Peptides | RGD combined with phosphorylated serine | Synergistic promotion of cell adhesion and biomineralization | nih.gov |

Application in Nanotechnology and Targeted Molecular Systems for Research

The unique properties of this compound and related peptides make them highly suitable for applications in nanotechnology, particularly in the development of targeted molecular systems for research purposes. mdpi.com These systems leverage the specific interactions of the peptide component to direct nanoparticles or drug delivery vehicles to particular cells or tissues. mdpi.com

Arginine-based peptides are widely used in targeted drug and gene delivery. researchgate.netresearchgate.net The positive charge of arginine facilitates interaction with negatively charged cell membranes, and certain arginine-rich sequences can act as cell-penetrating peptides (CPPs), enabling the transport of cargo across the cell membrane. researchgate.net This property is harnessed to deliver therapeutic agents or imaging probes into cells for research applications.

The RGD sequence, often containing serine (RGDS), is a key targeting ligand for nanoparticles aimed at sites of angiogenesis or tumors, where certain integrin receptors are overexpressed. mdpi.comnih.govimpactfactor.org By functionalizing nanoparticles with RGDS, researchers can achieve targeted delivery to these specific cell types, enhancing the efficacy of the delivered agent and reducing off-target effects. nih.gov For example, mesoporous silica nanoparticles double-tagged with folic acid and RGD peptides have shown enhanced inhibitory efficacy against breast cancer cells in research studies. nih.gov

This compound can also be incorporated into the structure of nanoparticles themselves. For instance, nanoparticles have been prepared with cerium and a mixture of amino acids, including arginine and serine, for potential use in cell transfection studies. google.com The amino acid coating can influence the size, stability, and surface charge of the nanoparticles. tandfonline.comtandfonline.com

Furthermore, the self-assembly properties of peptides containing this compound can be utilized to create nanostructures like nanotubes and nanofibers. nih.gov These nanostructures can serve as scaffolds for the controlled release of therapeutic agents or as templates for the synthesis of other nanomaterials. nih.gov For example, a composite aerogel of Ti3C2Tx, gold nanoparticles, and arginine- and serine-functionalized graphene quantum dots has been developed for electrochemical sensing applications. rsc.org

The table below provides an overview of the applications of this compound in nanotechnology and targeted molecular systems.

| Nanotechnology Application | Role of this compound/Related Peptide | Example Research Area | Reference(s) |

| Targeted Drug/Gene Delivery | RGD sequence for targeting integrin-expressing cells. | Cancer research, anti-angiogenic studies. | mdpi.comnih.govimpactfactor.org |

| Cell-Penetrating Peptides | Arginine-rich sequences to facilitate cellular uptake. | Intracellular delivery of research probes and therapeutic agents. | researchgate.net |

| Nanoparticle Functionalization | Coating with arginine and serine to modify surface properties. | Development of stable and charge-controlled colloidal silica; creation of transfection agents. | google.comtandfonline.com |

| Self-Assembled Nanostructures | Formation of nanofibers and nanotubes for various applications. | Scaffolds for controlled release, templates for nanomaterial synthesis, electrochemical sensing. | nih.govnih.govrsc.org |

Enzymatic Transformations and Biochemical Pathway Intersections Involving Arginyl Serine

Mechanisms of Enzymatic Cleavage and Synthesis of Dipeptides (General Principles)

The formation and breakdown of dipeptides are fundamental biochemical processes governed by specific enzymatic actions. These transformations are crucial for protein digestion, cellular nutrition, and the regulation of bioactive peptide levels.

Enzymatic Synthesis: The synthesis of a dipeptide involves the formation of a peptide bond between two amino acids, a process that is energetically unfavorable and requires catalysis. aqa.org.uk In biological systems and biotechnological applications, enzymes such as ligases or, under specific conditions, proteases, can facilitate this condensation reaction. bachem.com For instance, a two-step enzymatic system can be employed for the continuous production of dipeptides. nih.gov This often involves the use of amino acid esters and amides as substrates, with enzymes like carboxypeptidase Y catalyzing the condensation. nih.gov The process can be optimized through strategies like solid-phase enzymatic peptide synthesis (SPEPS), which can improve yield and purity by attaching one of the amino acids to a solid resin before the enzyme-catalyzed peptide bond formation.

Enzymatic Cleavage: The cleavage of the peptide bond in a dipeptide is a hydrolysis reaction, where a molecule of water is added across the bond. This process is catalyzed by a class of enzymes known as peptidases, or more specifically, dipeptidases. nih.gov These enzymes are highly specific and typically hydrolyze only dipeptides, not larger polypeptide chains. nih.gov The cleavage can be non-specific, using strong acids in laboratory settings, or highly specific, as is the case with proteolytic enzymes in biological systems. khanacademy.org Dipeptidases are often located within the cytosol of cells, such as the enterocytes of the small intestine. nih.gov This intracellular location is key to the final stage of protein digestion, where absorbed dipeptides are broken down into their constituent amino acids for metabolic use. nih.gov

Role of Arginyl-Serine as a Substrate or Product in Defined In Vitro Enzymatic Assays

While specific studies focusing exclusively on this compound as a substrate are not extensively detailed in the available literature, its structure allows for clear predictions about its role in various enzymatic assays. The dipeptide contains a peptide bond C-terminal to an arginine residue, making it a putative substrate for enzymes with specificity for basic amino acids.

This compound as a Substrate for Peptidases: Trypsin-like serine proteases are a class of enzymes that cleave peptide bonds on the carboxyl side of arginine or lysine (B10760008) residues. nih.gov Therefore, this compound would be an expected substrate for trypsin and other similar proteases. In an in vitro assay, the cleavage of this compound would release free arginine and serine.

Aminopeptidases that show a preference for arginine at the N-terminus could also potentially hydrolyze this compound. For example, an arginine aminopeptidase (B13392206) purified from Lactobacillus sakei demonstrated high activity against dipeptides with an N-terminal arginine residue. nih.gov The activity of such enzymes is often measured using synthetic substrates where an amino acid is linked to a fluorescent or chromogenic reporter molecule, such as 7-amido-4-methylcoumarin (AMC) or p-nitroanilide (pNA). nih.gov

Similarly, carboxypeptidases, which cleave amino acids from the C-terminus of peptides, could be studied. Carboxypeptidase B, for instance, specifically removes C-terminal arginine and lysine residues. researchgate.net While it would not cleave this compound itself, this dipeptide could be a product of a larger polypeptide's digestion by carboxypeptidase A, which has a different specificity, followed by the action of a trypsin-like enzyme.

Below is a table summarizing potential enzymatic assays where this compound could act as a substrate.

| Enzyme Class | Specific Example | Action on this compound | Common Assay Method |

| Serine Protease | Trypsin | Cleaves the peptide bond between Arginine and Serine | Spectrophotometric or fluorometric analysis of released products. |

| Aminopeptidase | Arginine Aminopeptidase | Hydrolyzes the peptide bond to release Arginine and Serine | Monitoring the release of a fluorescent or chromogenic group from a synthetic substrate like Arg-AMC. nih.gov |

| Dipeptidase | Cytosolic Dipeptidases | Hydrolyzes the peptide bond | Measurement of the appearance of free Arginine and Serine via chromatography (e.g., HPLC). |

Investigation of Hypothetical Post-Translational Modifications on the this compound Dipeptide

Post-translational modifications (PTMs) are covalent enzymatic modifications of proteins and peptides after their biosynthesis, which can significantly alter their function, stability, and localization. wikipedia.orgthermofisher.com While PTMs are typically discussed in the context of larger polypeptides, the functional groups present in the this compound dipeptide make it a plausible target for several types of modifications.

Phosphorylation: The serine residue in this compound contains a hydroxyl (-OH) group, which is a primary target for phosphorylation. sigmaaldrich.com This reversible modification, catalyzed by kinases, involves the addition of a phosphate (B84403) group from ATP. jackwestin.com Phosphorylation would introduce a negative charge to the dipeptide, drastically altering its physicochemical properties and its potential to interact with other molecules.

Methylation: The arginine residue possesses a guanidinium (B1211019) group on its side chain, which can be a substrate for methylation by protein arginine methyltransferases (PRMTs). ambiopharm.com Methylation can increase the hydrophobicity of the peptide and prevent proteolytic degradation. ambiopharm.com

Other Potential Modifications:

Acetylation: The N-terminal amino group of the arginine could be acetylated, which would neutralize its positive charge. ambiopharm.com

Glycosylation: The hydroxyl group of serine is also a potential site for O-linked glycosylation, the attachment of a sugar moiety. This modification can influence folding and stability. thermofisher.com

The following table outlines these hypothetical PTMs on the this compound dipeptide.

| Modification | Target Residue | Enzyme Class | Potential Consequence |

| Phosphorylation | Serine | Kinase | Adds a negative charge, altering interaction capabilities. sigmaaldrich.com |

| Methylation | Arginine | Methyltransferase | Increases hydrophobicity, may affect stability. ambiopharm.com |

| Acetylation | Arginine (N-terminus) | Acetyltransferase | Neutralizes the N-terminal positive charge. ambiopharm.com |

| Glycosylation (O-linked) | Serine | Glycosyltransferase | Affects solubility and stability. thermofisher.com |

In Vitro Studies on Cellular Uptake and Intracellular Processing Mechanisms

The uptake and processing of dipeptides by cells are critical for nutrition and are mediated by specific transport systems and intracellular enzymes. In vitro studies using cell cultures, such as Caco-2 cells (a model for the intestinal epithelium), provide insight into these mechanisms. nih.govacs.org

Cellular Uptake: Dipeptides and tripeptides are primarily transported across the cell membrane by proton-coupled oligopeptide transporters (PepTs), such as PepT1 and PepT2. mdpi.com These transporters are part of the Solute Carrier (SLC) superfamily and utilize an electrochemical proton gradient to move peptides into the cell. mdpi.com The uptake of dipeptides is often more rapid and efficient than the uptake of an equivalent mixture of free amino acids. wikipedia.org Studies have shown that the presence of certain amino acids, like alanine (B10760859) or tyrosine, in dipeptides can facilitate their rapid uptake. nih.gov The charge and hydrophilicity of a peptide can also significantly influence its rate of cellular uptake. nih.gov

Intracellular Processing: Once inside the cell, dipeptides like this compound are rapidly hydrolyzed into their constituent amino acids by cytosolic dipeptidases. nih.govnih.gov This intracellular cleavage is a key step, as it releases free amino acids into the cell's metabolic pool. nih.gov These amino acids can then be used for protein synthesis, metabolized for energy, or in some cases, secreted back out of the cell. nih.gov In vitro experiments tracking the fate of labeled dipeptides have confirmed that they are indeed imported into the cells and subsequently cleaved, leading to a rise in the intracellular concentrations of the corresponding amino acids. nih.gov

The key components of this pathway are summarized in the table below.

| Process | Key Proteins Involved | Location | Function |

| Cellular Uptake | Peptide Transporters (e.g., PepT1, PepT2) | Cell Membrane | Transport of dipeptides from the extracellular space into the cytosol. mdpi.com |

| Intracellular Hydrolysis | Cytosolic Dipeptidases | Cytosol | Cleavage of the dipeptide bond, releasing free amino acids. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of Arginyl Serine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Dipeptide Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the analysis of amino acids and peptides, including Arginyl-Serine. Its high sensitivity and specificity allow for the reliable identification and quantification of target analytes even in complex biological matrices. nih.govsciex.com

Method Development and Validation for Quantitative Analysis in Complex Research Matrices

Developing a robust LC-MS/MS method for this compound quantification in complex matrices, such as plasma or cell culture media, involves several critical steps. nih.govresearchgate.net A typical workflow includes sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation often involves protein precipitation to remove larger molecules that can interfere with the analysis. researchgate.netthermofisher.com Chromatographic separation is commonly achieved using reversed-phase (RP) or hydrophilic interaction chromatography (HILIC) columns. nih.govjocpr.com HILIC can offer better retention for polar compounds like dipeptides. nih.gov The mobile phases typically consist of an aqueous solution and an organic solvent, often with additives like formic acid to improve ionization. sciex.comrestek.com

Method validation is essential to ensure the reliability of the analytical data. nih.govresearchgate.net Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, recovery, matrix effect, and stability. nih.govjocpr.com The use of stable-isotope-labeled internal standards is a common strategy to ensure accuracy and minimize matrix effects. nih.gov

Table 1: Example Parameters for LC-MS/MS Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Assesses the proportional relationship between concentration and instrument response. | >0.99 researchgate.net |

| Accuracy | The closeness of the measured value to the true value. | 85-115% of the nominal concentration. researchgate.net |

| Precision (%CV) | The degree of agreement among individual test results when the procedure is applied repeatedly. | <15% researchgate.net |

| Recovery | The efficiency of the analyte extraction process from the matrix. | Consistent and reproducible across concentration levels. nih.gov |

| Matrix Effect | The influence of co-eluting substances from the matrix on the ionization of the analyte. | Should be minimized and compensated for by internal standards. nih.gov |

| Stability | Assesses the analyte's stability in various conditions (e-g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within acceptable limits of the initial concentration. researchgate.net |

This table presents a generalized overview of method validation parameters. Specific values and criteria may vary depending on the laboratory, application, and regulatory guidelines.

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

While direct analysis of underivatized amino acids and peptides is possible, derivatization can significantly improve chromatographic separation and detection sensitivity. creative-proteomics.comshimadzu.com Derivatization involves chemically modifying the analyte to enhance its physicochemical properties.

Common derivatization reagents for amino acids and peptides include:

o-Phthalaldehyde (OPA): Reacts with primary amines to form fluorescent derivatives, enhancing detection by fluorescence detectors. nih.gov

9-Fluorenylmethylchloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield highly fluorescent derivatives. axionlabs.com

Phenylisothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. researchgate.net

2,3-Naphthalenedicarboxaldehyde (NDA): A fluorescent derivatization reagent that reacts with amino acids at room temperature. mdpi.com

The choice of derivatization agent depends on the specific analytical goals, the nature of the analyte, and the available detection systems. researchgate.net Automated pre-column derivatization using an HPLC autosampler can improve reproducibility and reduce manual labor. axionlabs.com

Application in Omics Research (e.g., Dipeptidomics)

LC-MS/MS is the cornerstone of "omics" disciplines, including dipeptidomics, which focuses on the global analysis of dipeptides in a biological system. The high throughput and sensitivity of modern LC-MS/MS platforms enable the simultaneous identification and quantification of a large number of dipeptides, including this compound, from complex biological samples. This approach is invaluable for discovering novel dipeptides and understanding their roles in various physiological and pathological processes.

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of peptides like this compound. njlabs.comnih.gov It is widely used in quality control to ensure the identity and purity of synthetic peptides. njlabs.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for peptide analysis. hplc.eu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The separation of peptides can be so effective that even peptides differing by a single amino acid can be resolved. hplc.eu

Both pre-column and post-column derivatization methods can be employed with HPLC to enhance detection. nih.govshimadzu.comnjlabs.com Post-column derivatization involves the reaction of the analyte with a reagent after separation on the column, just before detection. shimadzu.comnjlabs.com

Capillary Electrophoresis for High-Resolution Separation of this compound

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of amino acids and peptides. oup.com Separation in CE is based on the differential migration of charged species in an electric field. This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

CE can be used to separate underivatized amino acids and peptides, which simplifies sample preparation. oup.com The migration order of amino acids and peptides is influenced by their charge-to-size ratio. For instance, in capillary zone electrophoresis, arginine, being positively charged, migrates faster than neutral amino acids like serine. vaia.com The technique has been successfully used to monitor enzymatic reactions involving peptides and to analyze the amino acid composition of various samples. oup.comnih.gov Studies have shown that CE can achieve baseline separation of various peptides and can be used to follow the progress of enzymatic reactions. nih.gov

Development of Biosensor Platforms for this compound Detection

The development of biosensors offers a promising avenue for the rapid and selective detection of this compound. While specific biosensors for the dipeptide this compound are still an emerging area of research, the principles have been established for its constituent amino acids, arginine and serine. mdpi.comresearchgate.net

These biosensors often utilize biological recognition elements, such as enzymes or aptamers, coupled with a transducer that converts the binding event into a measurable signal (e.g., electrochemical, optical). mdpi.comresearchgate.net For example, enzyme-based biosensors for L-arginine have been developed using enzymes like arginase and urease, which catalyze reactions that produce a detectable change. researchgate.netnih.gov Similarly, biosensors for serine have been developed. mdpi.com

Fluorescent biosensors are another approach, where binding of the target analyte to a recognition element causes a change in fluorescence intensity. nih.govnih.gov The development of a highly specific recognition element for this compound would be a critical step in creating a dedicated biosensor for this dipeptide. Research into serine/arginine-rich proteins and their interactions could provide a basis for designing such recognition elements. mybiosource.com

Computational and Theoretical Investigations of Arginyl Serine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For Arginyl-Serine, MD simulations have been instrumental in exploring its conformational landscape and understanding its interactions with other molecules, including water, ions, and larger biomolecules.

MD simulations reveal that the this compound dipeptide can adopt various conformations in solution due to the flexibility of its backbone and side chains. The simulations allow for the sampling of these different structures and the calculation of their relative energies, providing a picture of the most probable shapes the dipeptide assumes. chemrxiv.org These simulations often track key metrics such as the root-mean-square deviation (RMSD) to assess the stability of different conformations over the simulation time. researchgate.net For instance, simulations can show fluctuations in the protein and ligand RMSD, indicating the stability of their interactions. researchgate.net

The intermolecular interactions of this compound are dominated by the characteristics of its constituent amino acids. The arginine residue, with its guanidinium (B1211019) group, is a strong hydrogen bond donor and can participate in electrostatic interactions. frontiersin.org The serine residue, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor. shu.ac.uk MD simulations have been used to study how these groups interact with surrounding water molecules, forming a hydration shell that influences the dipeptide's conformation and solubility. aip.org

Furthermore, MD simulations have been employed to investigate the interactions of arginine-containing peptides with larger structures like DNA and protein surfaces. nih.govnih.gov These studies show that the arginine side chain plays a crucial role in binding to negatively charged phosphate (B84403) groups on DNA and acidic residues on proteins. nih.govelifesciences.org The insights gained from these simulations are critical for understanding the role of this compound motifs in biological processes such as protein-protein interactions and DNA packaging. nih.govelifesciences.org For example, simulations have shown that L-arginine can occupy the same binding site as L-glutamine in the SBD2 domain, but without inducing the conformational change necessary for transport. nih.gov

| Simulation Aspect | Typical Metric/Observation | Significance | Reference |

|---|---|---|---|

| Conformational Stability | Root-Mean-Square Deviation (RMSD) of protein and ligand | Indicates the stability of the dipeptide's conformation and its complexes. Lower, stable RMSD suggests a well-defined structure. | researchgate.net |

| Intermolecular Forces | Analysis of hydrogen bonds and electrostatic interactions | Reveals the specific interactions (e.g., with water, DNA, or other proteins) that govern the dipeptide's behavior. | shu.ac.uknih.gov |

| Binding Affinity | Calculation of binding free energy (e.g., using MM/GBSA) | Quantifies the strength of interaction between this compound and its binding partners. | researchgate.net |

| Hydration Shell Analysis | Radial distribution functions of water around the dipeptide | Describes the structure of water molecules surrounding the dipeptide, which influences its solubility and dynamics. | aip.org |

Quantum Chemical (QC) Calculations for Electronic Structure, Energetics, and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, energy, and reactivity of molecules like this compound. These methods, such as Density Functional Theory (DFT) and ab initio calculations, offer insights that are often inaccessible through classical simulations. nih.govresearchgate.net

QC calculations have been used to determine the optimized geometry of the this compound dipeptide, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net These calculations can also provide information about the distribution of electron density within the molecule, highlighting the partial charges on different atoms and identifying regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity and its ability to participate in non-covalent interactions. nih.gov

The energetics of this compound can also be investigated using QC methods. For example, the relative energies of different conformers can be calculated to identify the most stable structures. researchgate.net QC calculations can also be used to compute the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical reactivity and its ability to participate in electronic transitions. nih.gov Studies have shown that phosphorylation of serine can decrease the band gap energy, potentially triggering electronic transitions that facilitate or disrupt interactions. nih.gov

Furthermore, QC calculations can be used to model chemical reactions involving this compound, such as protonation/deprotonation events or the formation and breaking of chemical bonds. nih.gov By calculating the energy profile of a reaction pathway, researchers can determine the activation energy and predict the reaction rate. This is particularly relevant for understanding the role of this compound in enzyme catalysis and other biochemical processes. nih.gov

| Property | Description | Significance | Reference |

|---|---|---|---|

| Optimized Geometry | Predicted bond lengths, bond angles, and dihedral angles. | Provides the most stable three-dimensional structure of the molecule. | researchgate.net |

| Electron Density Distribution | Mapping of electron-rich and electron-poor regions. | Helps to understand the molecule's polarity and sites for electrophilic or nucleophilic attack. | nih.gov |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and the energy required for electronic excitation. | nih.gov |

| Interaction Energies | Calculation of the strength of non-covalent interactions (e.g., hydrogen bonds, salt bridges). | Quantifies the forces that hold molecular complexes together. | plos.org |

Molecular Docking and Binding Affinity Predictions for Ligand-Dipeptide Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies are used to predict how this dipeptide or peptides containing this motif might interact with various biological targets, such as enzymes or receptors. mbl.or.kracs.org

The process of molecular docking involves placing the ligand (in this case, a molecule that could bind to this compound) into the binding site of the dipeptide or a larger peptide containing it. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy. mdpi.comfrontiersin.org Lower binding energy values typically indicate a more favorable interaction. frontiersin.org

Docking studies have been used to identify potential inhibitors of enzymes where an this compound motif might be part of the active site or a recognition site. researchgate.net For example, researchers might screen a library of small molecules against a protein containing an this compound sequence to identify compounds that bind with high affinity and could potentially modulate the protein's function. frontiersin.org The results of these virtual screenings can then be used to prioritize compounds for experimental testing. frontiersin.org

The accuracy of molecular docking predictions depends heavily on the quality of the scoring function and the conformational sampling of both the ligand and the receptor. mdpi.com While docking can provide valuable initial predictions, the results are often refined using more computationally intensive methods like MD simulations and free energy calculations to obtain a more accurate estimate of the binding affinity. researchgate.net

| Parameter | Description | Example Value/Range | Significance | Reference |

|---|---|---|---|---|

| Docking Score | A value calculated by a scoring function to rank potential binding poses. | -8.0 to -11.17 kcal/mol | Lower scores generally indicate stronger predicted binding affinity. | researchgate.netmdpi.com |

| Binding Energy | An estimation of the free energy change upon binding. | -37.84 kcal/mol | Provides a more quantitative measure of binding strength. | researchgate.net |

| Interacting Residues | The specific amino acids in the binding pocket that form contacts with the ligand. | Asp, Glu, Asn, Thr | Identifies the key interactions responsible for binding. | mbl.or.kracs.org |

| Root-Mean-Square Deviation (RMSD) | The deviation between the docked pose and a known experimental structure (if available). | 1.0 to 2.3 Å | A measure of the accuracy of the docking prediction. | researchgate.net |

De Novo Design and Prediction of Novel Peptides Incorporating this compound Motifs

De novo peptide design is a computational approach aimed at creating new peptide sequences with desired structures and functions. nih.gov This process can be used to design novel peptides that incorporate the this compound motif to achieve specific biological activities. springernature.com

The design process often begins with a target structure or function in mind. Computational algorithms are then used to generate and evaluate a vast number of possible peptide sequences. nih.gov These algorithms can take into account various factors, such as the desired secondary structure (e.g., alpha-helix or beta-sheet), hydrophobicity, charge distribution, and the specific properties of the amino acids being used, including non-natural amino acids. nih.gov

For peptides containing this compound, the design process would leverage the unique properties of these two residues. The positively charged arginine could be strategically placed to interact with negatively charged targets, while the polar serine could be used to enhance solubility or form specific hydrogen bonds. elifesciences.org

Recent advances in machine learning and deep learning have been applied to de novo peptide design. biorxiv.org These models can learn complex relationships between peptide sequence and activity from large datasets of known peptides. biorxiv.org They can then be used to generate novel sequences with a high probability of having the desired properties. For example, a model could be trained to design cell-penetrating peptides, and the inclusion of this compound could be explored to optimize their efficacy and reduce toxicity. biorxiv.org

Once designed, the stability and potential efficacy of these novel peptides are often further assessed using MD simulations and molecular docking before they are synthesized and tested experimentally. aging-us.com

| Design Strategy | Key Considerations | Computational Tools | Potential Application | Reference |

|---|---|---|---|---|

| Structure-Based Design | Targeting a specific binding site on a protein or other macromolecule. | Molecular docking, MD simulations | Enzyme inhibitors, receptor antagonists | aging-us.com |

| Sequence-Based Design | Optimizing for properties like amphipathicity, charge, and helicity. | Peptide design algorithms, machine learning models | Antimicrobial peptides, cell-penetrating peptides | springernature.combiorxiv.org |

| Incorporation of Non-Natural Amino Acids | Enhancing stability, potency, or introducing novel functionalities. | Specialized peptide design software | More stable therapeutic peptides | nih.gov |

| Cyclic Peptide Design | Constraining the peptide's conformation to increase affinity and stability. | Cyclization algorithms, conformational search methods | High-affinity binders | nih.gov |

Bioinformatics Approaches for Analyzing this compound Occurrences in Biological Sequences

Bioinformatics provides the tools to analyze the vast amount of biological sequence data available in public databases. These approaches can be used to study the occurrence, conservation, and potential functional significance of the this compound (RS) dipeptide motif in proteins.

By searching protein sequence databases like UniProt, researchers can determine the frequency of the RS motif across different species and protein families. biorxiv.org This analysis can reveal whether the RS motif is more prevalent in certain types of proteins or organisms, suggesting a specialized role. For example, Serine/Arginine-rich (SR) proteins are a well-known family of splicing factors characterized by the presence of domains with repeating RS dipeptides. mdpi.comnih.gov